4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one

Vue d'ensemble

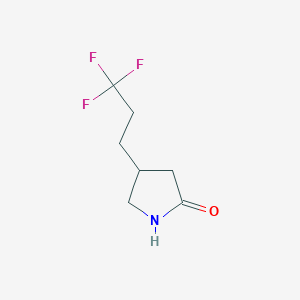

Description

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a pyrrolidinone ring substituted with a trifluoropropyl group at the 4-position. It is known for its unique chemical structure and potential biological activities.

Méthodes De Préparation

The synthesis of 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Analyse Des Réactions Chimiques

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Applications De Recherche Scientifique

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and biological activities. In industry, it may be used in the production of pharmaceuticals and other fine chemicals .

Mécanisme D'action

The mechanism of action of 4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied. the trifluoropropyl group is known to influence the compound’s reactivity and interaction with biological molecules.

Comparaison Avec Des Composés Similaires

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives with different substituents. These similar compounds include:

- Pyrrolidin-2-one

- 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

- 4-(3,3,3-Trifluoropropyl)pyrrolidine The uniqueness of this compound lies in the presence of the trifluoropropyl group, which imparts distinct chemical and biological properties .

Activité Biologique

4-(3,3,3-Trifluoropropyl)pyrrolidin-2-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a trifluoropropyl substituent. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Antiepileptic Properties

Research has indicated that compounds similar to this compound exhibit antiepileptic activity. Specifically, derivatives of pyrrolidinones have shown efficacy in controlling seizures. For instance, a study highlighted the effectiveness of certain pyrrolidine derivatives in treating epilepsy by modulating neurotransmitter systems involved in seizure activity .

Neuroprotective Effects

The compound has been linked to neuroprotective effects against hypoxic and ischemic conditions in the central nervous system. This is particularly relevant for conditions like stroke and traumatic brain injury where neuronal survival is compromised. Studies suggest that compounds with similar structures can mitigate neuronal damage by influencing apoptotic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of pyrrolidine derivatives indicate that this compound may inhibit cell proliferation in various cancer cell lines. A related study demonstrated that pyrrolidine-based compounds could disrupt microtubule dynamics, leading to G2/M phase arrest in cancer cells . This mechanism is crucial for developing new antimitotic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors such as serotonin and dopamine receptors, influencing mood and seizure thresholds.

- Cell Cycle Disruption : The compound's ability to interfere with microtubule formation suggests a role in disrupting the mitotic process in cancer cells.

- Neuroprotection : By enhancing neuronal resilience against ischemic injury, it may prevent cell death through anti-apoptotic pathways.

Case Studies

- Antiepileptic Efficacy : A clinical trial involving similar pyrrolidine derivatives showed significant reductions in seizure frequency among participants with refractory epilepsy .

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited the growth of HeLa cells at sub-micromolar concentrations, indicating its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(3,3,3-trifluoropropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)2-1-5-3-6(12)11-4-5/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEUPMBQJMCUOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.